molecular formula C13H19N3O B1305013 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide CAS No. 694456-64-9

5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide

Cat. No.: B1305013
CAS No.: 694456-64-9
M. Wt: 233.31 g/mol
InChI Key: ATQZVNGWOGNJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Profiles and Therapeutic Potential

Research has been dedicated to exploring the pharmacological effects of benzamide derivatives, including structures similar to 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide, on serotonin receptors and their implications for gastrointestinal motility. One study highlighted the synthesis of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists, revealing their significant pharmacological profiles for enhancing gastrointestinal motility, despite challenges in oral bioavailability due to poor intestinal absorption rates (Sonda et al., 2003). Another investigation into the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, aimed at developing a method for quality control, indirectly relates to the study of benzamide derivatives (Ye et al., 2012).

Synthesis and Structural Analysis

The synthesis of benzamide derivatives, such as those structurally related to this compound, has been a focus area to understand their crystal structures and potential applications. For instance, the synthesis and crystal structure analysis of benzamide derivatives shed light on their potential as allosteric modulators for the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, with implications for anti-fatigue effects (Wu et al., 2014).

Antiprion and Neuroleptic Activities

Further research has explored the potential of benzamide derivatives in addressing prion diseases and psychosis. The synthesis and evaluation of specific benzamide derivatives as antiprion agents suggest their viability as lead compounds for therapeutic agents against prion disease (Fiorino et al., 2012). Moreover, the neuroleptic activity of benzamides, including their effects on stereotyped behavior in rats, indicates their potential as potent drugs with fewer side effects for the treatment of psychosis (Iwanami et al., 1981).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide” would determine its bioavailability. For instance, how well it is absorbed in the body, how it is distributed to the target sites, how it is metabolized, and how it is excreted, all contribute to its overall effectiveness .

Properties

IUPAC Name

5-amino-2-(2-methylpiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-4-2-3-7-16(9)12-6-5-10(14)8-11(12)13(15)17/h5-6,8-9H,2-4,7,14H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQZVNGWOGNJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387933
Record name 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694456-64-9
Record name 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.